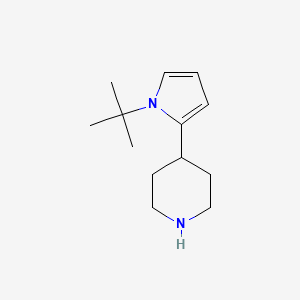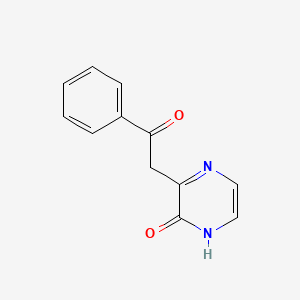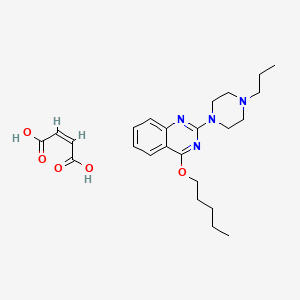
4-(Pentyloxy)-2-(4-propylpiperazin-1-yl)quinazoline maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Pentyloxy)-2-(4-propylpiperazin-1-yl)quinazoline maleate is a synthetic organic compound that belongs to the quinazoline class of molecules. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound features a quinazoline core substituted with a pentyloxy group and a propylpiperazine moiety, making it a molecule of interest for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pentyloxy)-2-(4-propylpiperazin-1-yl)quinazoline maleate typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Pentyloxy Group: The pentyloxy group can be introduced via nucleophilic substitution reactions, where a suitable quinazoline derivative is reacted with pentanol in the presence of a strong base like sodium hydride.
Attachment of the Propylpiperazine Moiety: The propylpiperazine group is typically introduced through a nucleophilic substitution reaction, where the quinazoline intermediate is reacted with 1-propylpiperazine under reflux conditions.
Formation of the Maleate Salt: The final step involves the formation of the maleate salt by reacting the free base of the compound with maleic acid in an appropriate solvent such as ethanol.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the quinazoline core or the piperazine ring, potentially leading to the formation of dihydroquinazoline derivatives.
Substitution: The compound can participate in various substitution reactions, especially at the pentyloxy and propylpiperazine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic and electrophilic reagents, such as alkyl halides and acyl chlorides, are commonly employed under basic or acidic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline and piperazine derivatives.
Aplicaciones Científicas De Investigación
4-(Pentyloxy)-2-(4-propylpiperazin-1-yl)quinazoline maleate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(Pentyloxy)-2-(4-propylpiperazin-1-yl)quinazoline maleate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to interact with various biological targets, potentially inhibiting or modulating their activity. The pentyloxy and propylpiperazine groups may enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- **4-(Methoxy)-2-(4-methylpiperazin-1-yl)quinazoline
- **4-(Ethoxy)-2-(4-ethylpiperazin-1-yl)quinazoline
- **4-(Butoxy)-2-(4-butylpiperazin-1-yl)quinazoline
Uniqueness
4-(Pentyloxy)-2-(4-propylpiperazin-1-yl)quinazoline maleate is unique due to its specific substitution pattern, which can influence its biological activity and chemical properties. The pentyloxy group provides a distinct hydrophobic character, while the propylpiperazine moiety can enhance its interaction with biological targets, potentially leading to unique pharmacological profiles compared to other similar compounds.
Propiedades
Fórmula molecular |
C24H34N4O5 |
|---|---|
Peso molecular |
458.5 g/mol |
Nombre IUPAC |
(Z)-but-2-enedioic acid;4-pentoxy-2-(4-propylpiperazin-1-yl)quinazoline |
InChI |
InChI=1S/C20H30N4O.C4H4O4/c1-3-5-8-16-25-19-17-9-6-7-10-18(17)21-20(22-19)24-14-12-23(11-4-2)13-15-24;5-3(6)1-2-4(7)8/h6-7,9-10H,3-5,8,11-16H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Clave InChI |
YXTSCCVXUAXKIP-BTJKTKAUSA-N |
SMILES isomérico |
CCCCCOC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CCC.C(=C\C(=O)O)\C(=O)O |
SMILES canónico |
CCCCCOC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CCC.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Diethyl-2-{[5-(phenylethynyl)pyrimidin-2-yl]oxy}ethan-1-amine](/img/structure/B12913122.png)
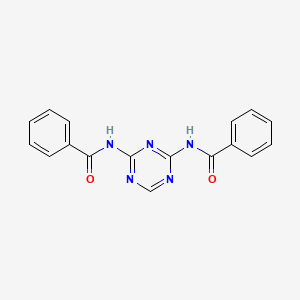
![6-Bromo-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B12913158.png)

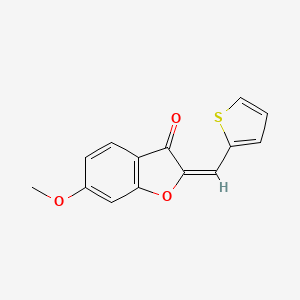




![3-Ethyl-6-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12913190.png)
![3-(5,7-Diamino-3h-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol](/img/structure/B12913193.png)
